
SPA70
Overview
Description
SPA70 is a potent, selective, and cell-active human pregnane X receptor (hPXR) antagonist. It inhibits hPXR-mediated transcriptional activation of drug-metabolizing enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-glycoprotein), which are key drivers of drug resistance . This compound binds to the ligand-binding domain (LBD) of hPXR, stabilizing the receptor in a conformation that recruits co-repressors (e.g., NCoR, SMRT) instead of co-activators (e.g., SRC-1) . This mechanism suppresses hPXR’s basal and agonist-induced activity, enhancing chemosensitivity in cancer cells and blocking drug metabolism in vivo .
Preparation Methods
SPA70’s synthetic route involves chemical synthesis. Although specific details are not widely available, it is typically prepared through organic reactions. Researchers have developed efficient methods to synthesize this compound in the laboratory. Industrial production methods may vary, but they likely follow similar principles, optimizing yield and purity.
Chemical Reactions Analysis
Structural Modifications and SAR Analysis
SPA70’s chemical structure differs from its agonist analog SJB7 by a single substituent: this compound has a 2,5-dimethoxy phenyl group (meta-methoxy), while SJB7 has a 2,4-dimethoxy-5-methylphenyl group (para-methoxy and meta-methyl). This subtle difference critically impacts hPXR activity .
Key SAR Observations :
-
Region A : Modification of the 4-(tert-butyl)phenyl group affects binding affinity. Retaining the tert-butyl group maximizes affinity .
-
Region B : Substitution of methoxy groups with halogens (Cl, F) or alkyl groups (Me) can alter activity, with Cl/Me groups favoring antagonism .
-
Region C : Replacement of hydrogen with larger groups (e.g., cyano, methoxycarbonyl) reduces binding affinity .
-
Region D : The 5-methyl-1H-1,2,3-triazole ring is critical for binding, with substitutions (e.g., imidazole) altering activity .
Activity Comparison :
Compound | Key Substituent | hPXR Activity |
---|---|---|
This compound | 2,5-Dimethoxy phenyl (meta-methoxy) | Antagonist |
SJB7 | 2,4-Dimethoxy-5-methylphenyl (para-methoxy + meta-methyl) | Agonist |
Functional Characterization
This compound’s antagonistic activity arises from its ability to stabilize the hPXR ligand-binding domain (LBD) in a conformation that recruits co-repressors (e.g., NCoR) instead of co-activators (e.g., SRC-1) . This is confirmed by hydrogen/deuterium exchange (HDX) studies, which reveal increased structural rigidity in regions critical for co-repressor binding .
Key Functional Data :
Assay Type | This compound IC₅₀ | Activity |
---|---|---|
Cell-based hPXR antagonism | 510 nM | Antagonism |
TR-FRET-binding (competitive) | 540 nM | Competitive antagonism |
In vivo mouse models | 150–200 mg/kg | Blocks rifampicin-induced hPXR activation |
Structural Insights from Co-Crystallography
This compound and SJB7 bind to overlapping regions of the hPXR LBD but differ in interactions with the AF-2 helix. SJB7’s para-methoxy group stabilizes the AF-2 helix for co-activator binding, while this compound’s meta-methoxy group lacks this interaction, destabilizing the helix and enabling co-repressor recruitment .
Scientific Research Applications
Enhancing Chemosensitivity
One of the primary applications of SPA70 is its role in enhancing the efficacy of chemotherapeutic agents. In studies involving non-small cell lung cancer (NSCLC) and colorectal adenocarcinoma cell lines, this compound was shown to resensitize cells to paclitaxel, a commonly used chemotherapeutic agent. The presence of this compound increased sensitivity from an IC50 value of 61.2 nM (in the presence of hPXR) back to approximately 11.3 nM .
Combination Therapies
Research has indicated that combining this compound with other chemotherapeutics can yield synergistic effects. For example, in vitro studies demonstrated that this compound combined with paclitaxel resulted in enhanced apoptosis in cancer cells compared to either treatment alone . This suggests potential for developing combination therapies that leverage this compound's antagonistic properties to overcome drug resistance.
Case Study 1: Non-Small Cell Lung Cancer
In a study focused on NSCLC, researchers investigated the effects of this compound on cell lines treated with paclitaxel. The findings revealed that this compound significantly improved the drug's efficacy by blocking hPXR-mediated resistance mechanisms. This study highlights this compound's potential as an adjunct therapy in NSCLC treatment protocols .
Case Study 2: Colorectal Adenocarcinoma
Another investigation assessed this compound's impact on human colorectal adenocarcinoma cell lines LS180 and LS174T. The results indicated that this compound effectively inhibited the transcriptional activity induced by hPXR agonists, leading to increased sensitivity to paclitaxel. This case study underscores the importance of targeting hPXR in enhancing treatment outcomes for colorectal cancer patients .
Summary Table of Research Findings
Study | Cancer Type | Combination Treatment | Outcome |
---|---|---|---|
Lin et al., 2017 | Non-Small Cell Lung Cancer | Paclitaxel + this compound | Increased chemosensitivity; reduced IC50 |
Lin et al., 2017 | Colorectal Adenocarcinoma | Paclitaxel + this compound | Enhanced efficacy; blocked hPXR-induced resistance |
Mechanism of Action
SPA70 exerts its effects by antagonizing hPXR. When hPXR is activated, it regulates the expression of cytochrome P450 enzymes and transporters involved in drug metabolism. By inhibiting hPXR, this compound alters the cellular response to xenobiotics, potentially affecting drug efficacy and toxicity. The molecular targets and pathways influenced by this compound are still an active area of research.
Comparison with Similar Compounds
Key Properties of SPA70
- IC₅₀ : 510 nM (cell-based hPXR antagonism), 540 nM (competitive binding assay) .
- Selectivity: No significant activity against CAR, LXRβ, or other nuclear receptors; minimal kinase inhibition (only KIT and CSF1R at µM concentrations) .
- Toxicity : Low cytotoxicity (IC₅₀ > 100 µM in HepG2, HEK293 cells) .
SJB7: Agonistic Analog of this compound
SJB7, a close structural analog of this compound, acts as an hPXR agonist due to a single para-methoxy group on its phenyl ring. This group interacts with residues L428 and F429 in the AF-2 helix, stabilizing the co-activator binding site .
Mechanistic Insight : The para-methoxy group in SJB7 enables hydrophobic interactions with the AF-2 helix, promoting co-activator binding. This compound’s lack of this group prevents helix stabilization, favoring co-repressor recruitment .
SJC2 and SJA1: Analogs with Varied Activity
- SJC2 : Retains hPXR antagonism (IC₅₀ = 620 nM) but moderately inhibits PPARγ, reducing selectivity .
- SJA1 : Weak hPXR antagonist (IC₅₀ > 10 µM), highlighting the sensitivity of hPXR modulation to substituent size .
Ketoconazole and Sulforaphane: Non-Selective Antagonists
Advantage of this compound : Superior specificity and in vivo efficacy compared to older antagonists.
PROTAC Derivatives (e.g., SJPYT-195)
This compound derivatives like SJPYT-195 function as molecular glue degraders of GSPT1, indirectly reducing PXR protein levels. Unlike this compound, these compounds exhibit dual mechanisms but lack direct hPXR binding .
Structure-Activity Relationship (SAR) Insights
- Substituent Size : Bulky hydrophobic groups at the phenyl R1 position (e.g., methyl in SJB7) confer agonism by stabilizing the AF-2 helix. Smaller groups (e.g., F, Cl in this compound) maintain antagonism .
- Hydrogen Bonding : Interactions with H407 enhance antagonist potency; modifications here may improve efficacy .
Biological Activity
SPA70 is a synthetic compound identified as a potent and selective antagonist of the human pregnane X receptor (hPXR), which plays a crucial role in drug metabolism and detoxification processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications, particularly in cancer treatment.
hPXR Antagonism
This compound functions primarily as an antagonist of hPXR, inhibiting its transcriptional activity. This inhibition is significant because hPXR activation can lead to increased drug metabolism, potentially resulting in adverse drug reactions. In vitro studies have demonstrated that this compound effectively blocks the induction of cytochrome P450 3A4 (CYP3A4) by various hPXR agonists, including rifampicin and SR12813, in primary human hepatocytes and cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal that subtle modifications to the this compound structure can convert it from an antagonist to an agonist. For instance, the analog SJB7, despite having similar binding affinity to hPXR, acts as an agonist in cellular assays . This highlights the importance of specific chemical groups in determining the functional outcome of receptor interactions.
Compound | Activity Type | IC50 (nM) | EC50 (nM) |
---|---|---|---|
This compound | Antagonist | 540 | N/A |
SJB7 | Agonist | 750 | 880 |
Compound 97 | Antagonist | N/A | N/A |
Compound 111 | Agonist | N/A | N/A |
Cancer Treatment Synergy
Recent studies have shown that this compound exhibits cytotoxic effects in non-small cell lung cancer (NSCLC) cells, particularly when combined with paclitaxel (PTX). The combination treatment not only enhances the efficacy of PTX but also reverses PTX resistance in cancer cells. This synergistic effect is attributed to this compound's ability to inhibit PXR-mediated transcriptional regulation of P-glycoprotein (P-gp), a key player in drug resistance .
Case Studies
- NSCLC Treatment : In vitro experiments demonstrated that this compound reduced the viability of PTX-resistant NSCLC cells while increasing apoptosis rates and S-phase arrest. The combination treatment also showed efficacy in tumor xenograft models, suggesting potential for clinical application .
- Human Hepatocytes : In primary human hepatocyte cultures, this compound effectively blocked the CYP3A4 induction by rifampicin, indicating its potential role in managing drug interactions and enhancing drug safety profiles .
Selectivity and Safety Profile
This compound has been characterized as having a high selectivity for hPXR with marginal cytotoxicity across various cell lines tested, including HepG2 and HEK293 cells. Among 384 kinases assessed, only a few were significantly inhibited by this compound at concentrations used in biological assays . This selectivity is crucial for minimizing off-target effects during therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers accurately identify the molecular structure of SPA70?
To determine this compound’s molecular structure, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . NMR provides insights into atomic interactions and dynamic behavior in solution, while X-ray crystallography offers high-resolution static structural data. Cross-validate results using mass spectrometry to confirm molecular weight and purity. Ensure reproducibility by repeating experiments under controlled conditions (e.g., temperature, solvent) . For data presentation, use tables to compare spectral peaks or crystallographic parameters against known standards .
Q. What standard experimental models are suitable for initial pharmacological characterization of this compound?
Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to assess this compound’s bioactivity. Use cell lines expressing target receptors or pathways relevant to this compound’s hypothesized mechanism. For in vivo models , select species (e.g., rodents) with physiological similarities to humans and establish dose-response curves. Include control groups (e.g., vehicle, positive/negative controls) to isolate this compound-specific effects . Document methodologies in detail, including cell culture conditions, animal ethics approvals, and statistical thresholds for significance .
Q. How should researchers design a literature review to contextualize this compound within existing scientific knowledge?
Follow a systematic review framework :
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies from the past decade).
- Use databases like PubMed and Web of Science with keywords such as “this compound,” “mechanism of action,” and “pharmacokinetics.”
- Organize findings by themes (e.g., molecular targets, conflicting results) using tables or concept maps.
- Critically appraise sources for bias, sample size, and methodological rigor .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory data on this compound’s mechanism of action across in vitro and in vivo models?
Apply triangulation methods :
- Combine multi-omics approaches (e.g., transcriptomics, proteomics) to identify convergent pathways.
- Use factorial experimental designs to test interactions between variables (e.g., dosage, administration route) .
- Validate findings with orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to rule out off-target effects.
- Publish raw data and analysis pipelines to enable independent verification .
Q. How can researchers optimize this compound’s bioavailability and pharmacokinetic properties for translational studies?
Develop a pharmacokinetic-pharmacodynamic (PK-PD) model :
- Conduct ADME (absorption, distribution, metabolism, excretion) assays using HPLC or LC-MS.
- Test formulations (e.g., nanoemulsions, prodrugs) to enhance solubility or stability.
- Use compartmental modeling to predict tissue-specific concentrations and half-life.
- Compare results against structural analogs to infer structure-activity relationships .
Q. What statistical methods are most robust for analyzing dose-dependent toxicity data in this compound preclinical trials?
Employ non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/LC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Address variability with mixed-effects models if longitudinal data are collected.
- Report confidence intervals and effect sizes to quantify uncertainty .
Q. Methodological Guidance for Data Integrity
Q. How should researchers address potential biases in this compound’s efficacy studies?
- Implement blinding and randomization during sample allocation and data collection.
- Pre-register study protocols (e.g., on ClinicalTrials.gov ) to avoid outcome reporting bias.
- Use negative controls to detect false positives and positive controls to validate assay sensitivity .
Q. What frameworks are effective for integrating this compound research into a broader theoretical context?
Align hypotheses with established biological theories (e.g., receptor-ligand kinetics, metabolic networks).
- Use pathway analysis tools (e.g., KEGG, Reactome) to map this compound’s interactions.
- Frame findings within systems biology or network pharmacology paradigms to highlight translational relevance .
Q. Tables for Data Comparison
Table 1: Experimental Design for Resolving Contradictory Data
Approach | Application | Example Tools/Techniques |
---|---|---|
Multi-omics Integration | Identify convergent pathways | RNA-seq, Metabolomics Platforms |
Factorial Design | Test variable interactions | DOE Software (JMP, Minitab) |
Orthogonal Validation | Confirm target specificity | CRISPR-Cas9, Isotope Tracing |
Table 2: Key Statistical Methods for Dose-Response Analysis
Statistical Method | Use Case | Software Implementation |
---|---|---|
Non-linear Regression | EC50/LC50 estimation | GraphPad Prism, R (drc package) |
Mixed-Effects Models | Longitudinal data with variability | SAS, Python (statsmodels) |
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-1-(2,5-dimethoxyphenyl)-5-methyltriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-14-20(29(25,26)17-10-7-15(8-11-17)21(2,3)4)22-23-24(14)18-13-16(27-5)9-12-19(18)28-6/h7-13H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOPHIFJQXHPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.